Lipophilicity Advantage
The target compound demonstrates a significant increase in lipophilicity compared to its simpler analog, 1-methylpyrrolidin-3-amine. The calculated LogP for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is 1.71, whereas 1-methylpyrrolidin-3-amine has a calculated LogP of approximately 0.25 [1]. This difference of 1.46 log units corresponds to a roughly 29-fold increase in predicted lipophilicity.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.71 |
| Comparator Or Baseline | 1-methylpyrrolidin-3-amine (LogP ~0.25) |
| Quantified Difference | Δ LogP = +1.46 (approx. 29-fold increase in lipophilicity) |
| Conditions | In silico calculation, vendor-provided data |
Why This Matters
Higher lipophilicity is a key determinant for passive membrane permeability and blood-brain barrier penetration, which is critical for CNS-targeted drug discovery programs.
- [1] PubChem. 1-Methylpyrrolidin-3-amine. Compound Summary, CID 78184986. Computed Properties: XLogP3 = 0.2. URL: https://pubchem.ncbi.nlm.nih.gov/compound/78184986 (accessed 2026-04-18). View Source
